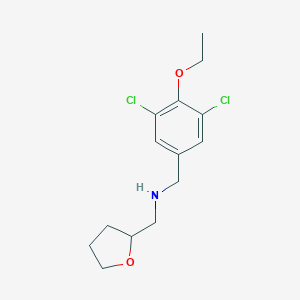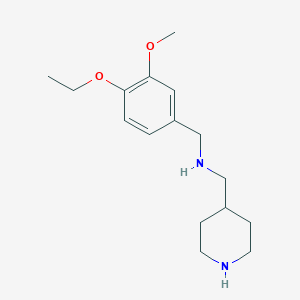
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since been used extensively in both military and civilian applications. DEET has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. Despite its widespread use, there is still much to be learned about the synthesis, mechanism of action, and physiological effects of DEET.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is not fully understood. It is believed to work by interfering with the insect's ability to detect human odors. N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine may also act as an irritant, causing the insect to avoid contact with the treated surface.
Biochemical and Physiological Effects:
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have minimal toxicity in humans when used as directed. However, there have been reports of adverse reactions, including skin irritation and allergic reactions. N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have some effects on the central nervous system, although the significance of these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a widely used insect repellent and has been extensively studied for its insecticidal properties. It is readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several areas where further research is needed regarding N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. These include:
1. Further studies on the mechanism of action of N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, including its effects on the central nervous system.
2. Development of new insect repellents with improved safety profiles and efficacy.
3. Investigation of the potential use of N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in agricultural applications, as a repellent for pests that damage crops.
4. Studies on the environmental impact of N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and other insect repellents, including their effects on non-target species.
5. Development of new methods for synthesizing N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and other insect repellents, with improved efficiency and environmental sustainability.
Conclusion:
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a widely used insect repellent that has been extensively studied for its insecticidal properties. While much is known about its synthesis, mechanism of action, and physiological effects, there is still much to be learned about this compound. Further research is needed to fully understand the potential uses and limitations of N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, as well as its impact on human health and the environment.
Méthodes De Synthèse
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can be synthesized through a multistep process starting with 3,5-dichloro-2-ethoxybenzyl chloride and tetrahydrofuran. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent reduction with sodium borohydride. The final product is obtained through a purification step using silica gel chromatography.
Applications De Recherche Scientifique
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine works by interfering with the insect's ability to detect human odors, making it less likely that the insect will bite. N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been studied for its potential use in agricultural applications, as a repellent for pests that damage crops.
Propriétés
Nom du produit |
N-(3,5-dichloro-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine |
|---|---|
Formule moléculaire |
C14H19Cl2NO2 |
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H19Cl2NO2/c1-2-18-14-10(6-11(15)7-13(14)16)8-17-9-12-4-3-5-19-12/h6-7,12,17H,2-5,8-9H2,1H3 |
Clé InChI |
XVGXLEKSUXPQER-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCCO2)Cl)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)Cl)CNCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)